molecular formula C19H13N5 B1403121 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine CAS No. 1030366-99-4

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine

Cat. No. B1403121
M. Wt: 311.3 g/mol
InChI Key: LVJJGIRQDSXHEU-UHFFFAOYSA-N
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Description

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a tridentate nitrogen donor ligand. It has been reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The crystal of 2,6-bis(bromomethyl)pyridine has the molecules related by a c-glide-plane operation. Molecules are arranged into stacks along the c-axis .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Catalytic Properties and Chemical Synthesis

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine, through its derivatives, has been employed in various catalytic and synthetic processes. For instance, its reaction with sodium pyridine-2,6-dicarboxylate and RuCl3 forms a ruthenium complex capable of catalyzing the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde using H2O2 (Liu et al., 2017).

Ligand Synthesis and Structural Characterization

The compound also serves as a precursor for synthesizing various ligands. A potassium derivative of 2-(pyridin-2-yl)-1H-benzo[d]imidazole has been synthesized and used for preparing new bis(diimine) ligands, highlighting its role in creating complex molecular structures (Il’icheva et al., 2017).

Spectroscopic Analysis and Theoretical Modeling

The molecule's spectroscopic properties have been extensively studied. For example, the synthesis and characterization of 2,2'-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium) 2,4,6-trimethylbenzenesulfonate chloride was done using FT-IR, NMR, and UV-vis spectroscopy. Theoretical characterization via density functional theory (DFT) further complements these experimental methods, demonstrating the compound's utility in advanced spectroscopic analysis (Özdemir et al., 2014).

Metal-Organic Frameworks and Coordination Chemistry

In the field of metal-organic frameworks (MOFs) and coordination chemistry, 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine has shown significant applications. For instance, the synthesis of cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands demonstrates its potential in constructing novel coordination polymers with unique properties (Li et al., 2012).

Anion Sensing and Transport

The compound's derivatives have been found effective in anion sensing and transport. For example, 2,6-Bis(benzimidazol-2-yl)pyridine has been demonstrated to have potent anionophoric activity, which is significant for applications in molecular recognition and sensing technology (Peng et al., 2016).

Safety And Hazards

The safety and hazards of 2,6-bis(bromomethyl)pyridine include acute toxicity when ingested, skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine research could involve the synthesis of novel coordination compounds wherein the spin state of the central atom can be switched by an external action . These compounds include iron (II) complexes with spin crossover (SCO) 1 A 1 ↔ 5 T 2 .

properties

IUPAC Name

1-[6-(benzimidazol-1-yl)pyridin-2-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5/c1-3-8-16-14(6-1)20-12-23(16)18-10-5-11-19(22-18)24-13-21-15-7-2-4-9-17(15)24/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJJGIRQDSXHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)N4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736791
Record name 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine

CAS RN

1030366-99-4
Record name 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CR Elie, G David, AR Schmitzer - Journal of Medicinal Chemistry, 2015 - ACS Publications
The development of low molecular weight anionophores is an emerging topic in chemistry, as the need for these compounds increases with the continuous discovery of pathologies …
Number of citations: 64 pubs.acs.org

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